molecular formula C10H16O3 B8575795 Ethyl [(cyclohex-1-en-1-yl)oxy]acetate CAS No. 64825-54-3

Ethyl [(cyclohex-1-en-1-yl)oxy]acetate

Cat. No.: B8575795
CAS No.: 64825-54-3
M. Wt: 184.23 g/mol
InChI Key: RCXMMLFHJZAHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(cyclohex-1-en-1-yl)oxy]acetate is an ester derivative featuring a cyclohexene ring substituted with an oxygen-linked acetate group. These compounds are typically synthesized via condensation reactions involving ethyl acetoacetate and cyclohexene derivatives under basic conditions . Key applications include their use as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and functional group compatibility.

Properties

CAS No.

64825-54-3

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 2-(cyclohexen-1-yloxy)acetate

InChI

InChI=1S/C10H16O3/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h6H,2-5,7-8H2,1H3

InChI Key

RCXMMLFHJZAHAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Electron-Withdrawing Groups (e.g., cyano, trifluoromethyl): Enhance electrophilic reactivity, making these derivatives suitable for nucleophilic substitutions or cross-coupling reactions . Hydroxy and Isocyanate Groups: Introduce polarity, enabling applications in polymer chemistry (e.g., cross-linking agents) .
  • Synthetic Routes: Ethyl acetoacetate is a common precursor, reacting with cyclohexene derivatives under basic conditions (e.g., sodium ethoxide in ethanol) . Hydrolysis of esters (e.g., Ethyl 2-benzamido-2-(cyclohex-1-en-1-yl)acetate) yields amino acid derivatives, relevant in drug synthesis .

Physicochemical Properties

  • Boiling Points and Stability : Derivatives with trifluoromethyl groups exhibit higher thermal stability, while hydroxy-substituted analogs may require refrigeration to prevent decomposition .
  • Hazard Profiles: Isocyanate-containing variants pose inhalation risks, necessitating strict safety protocols . Cyano-substituted compounds may release toxic fumes upon decomposition .

Key Challenges and Limitations

  • Availability: Some analogs (e.g., Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate) are discontinued, limiting accessibility for research .
  • Synthetic Complexity: Introducing multiple substituents (e.g., cyano and trifluoromethyl) requires multi-step protocols, increasing production costs .

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